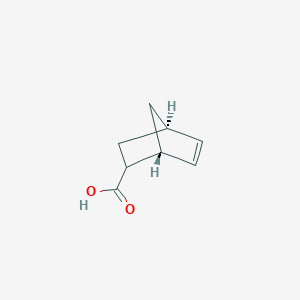

5-Norbornene-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUSUBEMUKACF-JEAXJGTLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC([C@H]1C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Norbornene-2-carboxylic Acid via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-norbornene-2-carboxylic acid, a crucial building block in the development of pharmaceuticals, advanced polymers, and photoresist materials. The core of this synthesis lies in the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (B3395910) and acrylic acid. This document outlines the reaction mechanism, stereoselectivity, and detailed experimental protocols, supported by quantitative data and process visualizations.

Reaction Principle: The Diels-Alder Cycloaddition

The synthesis of this compound is a classic example of the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings. In this reaction, a conjugated diene (cyclopentadiene) reacts with a dienophile (acrylic acid) to form a cyclic adduct.

The reaction is known for its high degree of stereoselectivity, predominantly forming the endo isomer due to favorable secondary orbital interactions between the developing pi system of the diene and the unsaturated substituent of the dienophile. However, for many applications, the exo isomer is preferred due to its higher reactivity in polymerizations and reduced tendency to form undesirable byproducts in subsequent reactions.[1][2] Consequently, methods for the isomerization of the endo product to the thermodynamically more stable exo isomer are often employed.

Caption: Diels-Alder synthesis of this compound, highlighting the formation of endo and exo isomers.

Experimental Protocols

Two primary experimental pathways are presented: the direct synthesis of the predominantly endo isomer and a subsequent isomerization to enrich the exo isomer.

Synthesis of Methyl 5-Norbornene-2-carboxylate (Predominantly endo)

This procedure first synthesizes the methyl ester, which can then be hydrolyzed to the carboxylic acid. The use of methyl acrylate (B77674) as the dienophile is common.

Materials:

-

Anhydrous aluminum chloride

-

Methyl acrylate

-

Freshly cracked cyclopentadiene

Procedure:

-

Suspend anhydrous aluminum chloride (0.510 mol, 68.0 g) in toluene (660 mL).

-

Add methyl acrylate (0.600 mol, 51.7 g) to the suspension and stir until the aluminum chloride is completely dissolved.

-

Over a period of 45 minutes, add a solution of freshly cracked cyclopentadiene (0.600 mol, 39.7 g) in toluene (340 mL).

-

Stir the reaction mixture at room temperature for 90 minutes.

-

Pour the reaction mixture into water to quench the reaction.

-

Separate the toluene layer, wash it with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under vacuum.

-

Purify the resulting methyl 5-norbornene-2-carboxylate by vacuum distillation.[3]

Hydrolysis to this compound

Materials:

-

Methyl 5-norbornene-2-carboxylate

-

10% Sodium hydroxide (B78521) solution

-

1 M Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Mix methyl 5-norbornene-2-carboxylate (164 mmol, 25.0 g) with a 10% NaOH solution (85 g).

-

Heat the mixture to 60 °C with stirring until the ester layer disappears.

-

Cool the solution and wash with ether to remove any unreacted ester.

-

With stirring, add 1 M hydrochloric acid (235 mL) at 60-70 °C to precipitate the carboxylic acid.

-

Separate the acid layer, dissolve it in ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under vacuum to yield this compound.[3]

Exo-Selective Synthesis via Isomerization and Hydrolysis

This procedure focuses on converting the initially formed endo-rich ester into the exo-carboxylic acid.[1]

Materials:

-

Methyl 5-norbornene-2-carboxylate (endo/exo mixture)

-

Sodium tert-butoxide (tBuONa)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Toluene

-

35% Hydrochloric acid

Procedure:

-

Charge a two-necked flask with a THF solution of sodium tert-butoxide (1 mol/L) under a nitrogen atmosphere.

-

Add methyl 5-norbornene-2-carboxylate (0.4 mol/L) to the flask and stir at room temperature for 3 hours to facilitate isomerization.

-

Add one equivalent of deionized water diluted with THF dropwise to the reaction mixture.

-

Continue the reaction for 24 hours at room temperature.

-

To complete the hydrolysis, add an excess amount of deionized water.

-

Remove the excess solvent under reduced pressure.

-

Adjust the pH of the mixture to 2.0 with 35% HCl.

-

Extract the aqueous layer three times with toluene.

-

Combine the organic layers, remove the toluene under reduced pressure, and dry the product in vacuo overnight to yield exo-rich this compound.[1]

Caption: Experimental workflows for the synthesis of endo and exo isomers of this compound.

Quantitative Data Summary

The efficiency of the synthesis and the stereochemical outcome are highly dependent on the reaction conditions. The following tables summarize key quantitative data from reported procedures.

Table 1: Synthesis of Methyl 5-Norbornene-2-carboxylate [3]

| Parameter | Value |

| Reactants | |

| Cyclopentadiene | 0.600 mol |

| Methyl Acrylate | 0.600 mol |

| Catalyst (AlCl₃) | 0.510 mol |

| Solvent | Toluene |

| Reaction Time | 90 minutes |

| Temperature | Room Temperature |

| Yield | 74% |

| Purity (GC) | 99% |

Table 2: Hydrolysis to this compound [3]

| Parameter | Value |

| Reactant | |

| Methyl Ester | 164 mmol |

| Reagent | 10% NaOH |

| Temperature | 60 °C |

| Yield | 80% |

Table 3: Exo-Selective Hydrolysis of Methyl 5-Norbornene-2-carboxylate (endo/exo = 80/20) [1][4]

| Entry | Base | Temp (°C) | Time (h) | Conversion (%) | Exo Selectivity (%) |

| 1 | tBuONa | 60 | 17 | >99 | 74 |

| 2 | tBuONa | 25 | 17 | 95 | 82 |

| 3 | tBuONa | 5 | 21 | >99 | 72 |

| 4 | tBuOK | 25 | 17 | >99 | 80 |

Product Characterization

The synthesized this compound is typically characterized by its physical properties and spectroscopic data.

Table 4: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [5] |

| Molecular Weight | 138.16 g/mol | [5] |

| Appearance | Colorless liquid or solid | [3][5] |

| Melting Point | 33-35 °C | [5] |

| Boiling Point | 136-138 °C @ 14 mmHg | |

| Density | 1.129 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.494 | |

| Spectroscopy | ¹H and ¹³C NMR are used to confirm the structure and determine the endo/exo ratio. | [1][3] |

Conclusion

The Diels-Alder reaction provides an efficient route to this compound. While the reaction kinetically favors the endo isomer, simple and effective protocols exist for isomerization to the thermodynamically preferred exo isomer, which is often the target molecule for further synthetic applications. The choice of reaction conditions, particularly the base and temperature for hydrolysis and isomerization, is critical in controlling the stereochemical outcome of the final product. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the chemical and pharmaceutical industries.

References

- 1. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | 120-74-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. far-chemical.com [far-chemical.com]

An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and characterization of the endo and exo isomers of 5-Norbornene-2-carboxylic acid. These isomers are valuable building blocks in organic synthesis, polymer chemistry, and serve as scaffolds in the development of novel therapeutic agents.

Stereochemistry and Thermodynamic Stability

This compound exists as two diastereomers: the endo isomer and the exo isomer. The nomenclature refers to the stereochemical position of the carboxylic acid group relative to the bicyclic ring system. In the endo isomer, the carboxyl group is oriented syn to the longer bridge of the norbornene skeleton, while in the exo isomer, it is in the anti position.

The Diels-Alder reaction between cyclopentadiene (B3395910) and acrylic acid, the primary synthetic route to this compound, is under kinetic control and predominantly yields the endo isomer due to favorable secondary orbital interactions in the transition state. However, the exo isomer is the thermodynamically more stable of the two, primarily due to reduced steric hindrance.[1] The endo isomer can be converted to the more stable exo isomer through epimerization, typically under basic conditions.

Synthesis of Isomers

The synthesis of this compound isomers is a classic example of kinetic versus thermodynamic control in a Diels-Alder reaction.

Synthesis of endo-5-Norbornene-2-carboxylic Acid (Kinetic Control)

The Diels-Alder reaction between cyclopentadiene and acrylic acid at moderate temperatures favors the formation of the kinetically controlled endo product.

Experimental Protocol:

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene (B1670491) by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. The freshly distilled cyclopentadiene should be used immediately.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid in a suitable solvent such as toluene.

-

Diels-Alder Reaction: Slowly add the freshly prepared cyclopentadiene to the acrylic acid solution at room temperature with vigorous stirring. An exothermic reaction will occur.

-

Reaction Work-up: After the initial exothermic reaction subsides, stir the mixture for several hours at room temperature to ensure complete reaction. The solvent is then removed under reduced pressure to yield the crude product, which is predominantly the endo isomer. The typical endo/exo ratio obtained is around 80:20.[2]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield the endo-rich this compound.

Synthesis of exo-5-Norbornene-2-carboxylic Acid (Thermodynamic Control)

The thermodynamically favored exo isomer is typically obtained by isomerization of the endo isomer. This is often achieved by heating the endo isomer or, more efficiently, by base-catalyzed epimerization. A particularly effective method involves the hydrolysis of the methyl ester of the carboxylic acid under conditions that promote isomerization.[1]

Experimental Protocol:

-

Esterification: Convert the endo-rich this compound to its methyl ester by reacting it with methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Isomerization and Hydrolysis:

-

Dissolve the endo-rich methyl 5-norbornene-2-carboxylate in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Add a strong base, such as sodium tert-butoxide (t-BuONa), to the solution and stir at room temperature. This will catalyze the epimerization at the carbon alpha to the carbonyl group, leading to an equilibrium mixture of the endo and exo esters.

-

Slowly add a limited amount of water to the reaction mixture to selectively hydrolyze the less sterically hindered exo-ester at a faster rate than the endo-ester.

-

Continue stirring until the hydrolysis of the exo-ester is complete.

-

-

Work-up and Isolation:

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the exo-rich this compound.

-

Separation of Isomers

Separating the endo and exo isomers can be challenging due to their similar physical properties. However, a common and effective method relies on the differential reactivity of the two isomers, specifically the ability of the endo isomer to undergo intramolecular cyclization.

Experimental Protocol: Separation via Iodolactonization

-

Reaction Setup: Dissolve the mixture of endo and exo isomers in a saturated aqueous solution of sodium bicarbonate.

-

Iodolactonization: To the stirred solution, add a solution of iodine and potassium iodide (I₂/KI) portion-wise. The endo isomer will react to form a water-insoluble iodolactone, while the exo isomer, being sterically hindered from intramolecular attack, will remain in the aqueous solution as the sodium salt.

-

Separation:

-

Filter the reaction mixture to remove the precipitated iodolactone.

-

Wash the iodolactone with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water.

-

-

Isolation of the exo Isomer:

-

Acidify the filtrate from step 3 with a strong acid (e.g., HCl) to precipitate the exo-5-Norbornene-2-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the pure exo isomer.

-

-

Recovery of the endo Isomer (Optional):

-

The filtered iodolactone can be treated with a reducing agent (e.g., zinc dust in acetic acid) to cleave the C-I bond and regenerate the endo-carboxylic acid.

-

Data Presentation

Physical Properties

| Property | endo-5-Norbornene-2-carboxylic acid | exo-5-Norbornene-2-carboxylic acid | Mixture (endo/exo) |

| Molecular Formula | C₈H₁₀O₂ | C₈H₁₀O₂ | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol | 138.16 g/mol | 138.16 g/mol |

| Melting Point | Not available | 40-44 °C | 33-35 °C[3] |

| Boiling Point | Not available | Not available | 136-138 °C at 14 mmHg |

| Density | Not available | Not available | 1.129 g/mL at 25 °C |

| Refractive Index | Not available | Not available | n²⁰/D 1.494 |

| Solubility | Not miscible with water[4] | Partially soluble in water[3] | Not miscible with water[5] |

Spectroscopic Data

¹H NMR (CDCl₃, δ in ppm)

| Proton | endo Isomer (approx. values) | exo Isomer (approx. values) |

| H1 | 3.2 | 2.9 |

| H2 | 2.9 | 2.2 |

| H3-syn | 1.9 | 1.5 |

| H3-anti | 1.3 | 1.3 |

| H4 | 3.0 | 2.9 |

| H5 | 6.1 | 6.1 |

| H6 | 6.1 | 6.1 |

| H7-syn | 1.5 | 1.4 |

| H7-anti | 1.3 | 1.4 |

| -COOH | 11.0-12.0 | 11.0-12.0 |

¹³C NMR (CDCl₃, δ in ppm)

| Carbon | endo Isomer (approx. values) | exo Isomer (approx. values) |

| C1 | 46.5 | 46.8 |

| C2 | 45.8 | 48.2 |

| C3 | 30.2 | 30.7 |

| C4 | 41.6 | 42.5 |

| C5 | 137.9 | 135.5 |

| C6 | 132.3 | 138.2 |

| C7 | 49.8 | 43.1 |

| -COOH | 181.5 | 182.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used. The values presented here are approximate and intended for comparative purposes.

FTIR Spectroscopy

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹

-

C=C stretch (alkene): Absorption around 1640 cm⁻¹

-

=C-H stretch (alkene): Absorption around 3060 cm⁻¹

Visualization of Key Processes

Synthesis and Isomerization Pathway

Caption: Diels-Alder synthesis and thermodynamic isomerization pathway.

Norbornene Scaffold in Drug Delivery

Caption: Role of the norbornene scaffold in drug delivery systems.

Applications in Drug Development

The rigid bicyclic structure of the norbornene scaffold makes it an attractive framework in medicinal chemistry. Norbornene derivatives have been investigated for a range of therapeutic applications, including as anti-cancer agents. The functional groups on the norbornene ring, such as the carboxylic acid in this compound, provide convenient handles for further chemical modification and for conjugation to other molecules.

In the field of drug delivery, polymers derived from norbornene monomers are of particular interest. Ring-opening metathesis polymerization (ROMP) of norbornene derivatives allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. These polymers can be functionalized with therapeutic drugs, targeting ligands, and imaging agents to create sophisticated drug delivery systems. The polymer backbone can protect the drug from degradation in the bloodstream and facilitate its accumulation in diseased tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. The drug can then be released in a controlled manner in response to specific stimuli within the target microenvironment, such as changes in pH or the presence of certain enzymes.

Conclusion

The endo and exo isomers of this compound are versatile chemical intermediates with distinct stereochemical properties. Understanding the principles of their synthesis, the thermodynamic relationship between the two isomers, and the methods for their separation is crucial for their effective utilization in research and development. The unique structural features of the norbornene scaffold continue to be exploited in the design of advanced materials and novel therapeutic agents, highlighting the importance of these fundamental building blocks in modern chemistry and drug discovery.

References

Spectroscopic Characterization of 5-Norbornene-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Norbornene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and advanced polymeric materials. The guide details the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), with a focus on distinguishing between the endo and exo isomers. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also provided to aid researchers in their analytical endeavors.

Spectroscopic Data

The spectroscopic data for the endo and exo isomers of this compound are summarized in the following tables. It is important to note that the synthesis of this compound, typically via a Diels-Alder reaction, often results in a mixture of isomers, with the endo isomer being the kinetically favored product.[1][2] The separation or selective synthesis of the exo isomer can be achieved through specific reaction conditions.[1][2]

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for determining the ratio of endo and exo isomers in a sample.[2] The chemical shifts are influenced by the stereochemistry of the carboxylic acid group.

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

| Assignment | endo Isomer Chemical Shift (δ, ppm) | exo Isomer Chemical Shift (δ, ppm) | Multiplicity |

| H5, H6 (alkene) | ~6.19 | ~6.12 | Multiplet |

| H1, H4 (bridgehead) | ~3.25, ~3.05 | ~2.95, ~2.88 | Multiplet |

| H2 (methine) | ~3.00 | ~2.25 | Multiplet |

| H7 (bridge) | ~1.50, ~1.35 | ~1.45, ~1.28 | Multiplet |

| H3 (methylene) | ~1.95, ~1.30 | ~1.90, ~1.25 | Multiplet |

| -COOH | > 10 | > 10 | Broad Singlet |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is compiled from typical values for norbornene derivatives.

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

| Assignment | endo Isomer Chemical Shift (δ, ppm) | exo Isomer Chemical Shift (δ, ppm) |

| C=O | ~180-183 | ~180-183 |

| C5, C6 (alkene) | ~138, ~136 | ~138, ~135 |

| C7 (bridge) | ~47 | ~42 |

| C1, C4 (bridgehead) | ~46, ~43 | ~46, ~42 |

| C2 (methine) | ~45 | ~48 |

| C3 (methylene) | ~30 | ~30 |

Note: A key distinguishing feature in the ¹³C NMR spectra is the chemical shift of the C7 bridge carbon, which is typically shifted to a lower ppm value in the exo isomer compared to the endo isomer.[3]

The FTIR spectrum of this compound is characterized by the absorptions of the carboxylic acid and the norbornene alkene functionalities.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Stretching |

| 3100-3000 | =C-H (alkene) | Stretching |

| 2980-2850 | C-H (alkane) | Stretching |

| 1710-1680 | C=O | Stretching |

| 1650-1630 | C=C | Stretching |

| 1440-1395 | O-H | Bending |

| 1320-1210 | C-O | Stretching |

| 720-700 | cis-C-H out-of-plane | Bending |

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ for this compound is expected at m/z 138.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 138 | [C₈H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 121 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 93 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 66 | [C₅H₆]⁺ | Cyclopentadiene fragment from retro-Diels-Alder reaction |

| 39 | [C₃H₃]⁺ | Common fragment in cyclic systems |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and isomer determination.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid spectral artifacts.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 12-15 ppm.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Set a spectral width of approximately 200-220 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the endo and exo isomers.

-

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a benchtop FTIR spectrometer equipped with a universal ATR accessory.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them with known functional group frequencies.

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

For improved volatility and peak shape, derivatization to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) may be performed prior to analysis.

-

-

Instrumentation and Data Acquisition:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).

-

GC Conditions:

-

Injector temperature: 250 °C.

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 250-280 °C.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 35 to 300.

-

Ion source temperature: 230 °C.

-

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for the peak of interest.

-

Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-Norbornene-2-carboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectra of the endo and exo isomers of 5-norbornene-2-carboxylic acid. A thorough understanding of the distinct spectral features of these isomers is crucial for their synthesis, identification, and utilization in various research and development applications, including polymer chemistry and pharmaceutical drug design. This document outlines the synthesis of these isomers, details the experimental protocols for their ¹H NMR analysis, and presents a comparative analysis of their spectral data.

Introduction

This compound is a bicyclic organic compound that exists as two stereoisomers: endo and exo. These isomers are diastereomers and can be distinguished by the relative orientation of the carboxylic acid group with respect to the double bond. The Diels-Alder reaction of cyclopentadiene (B3395910) and acrylic acid typically yields a mixture of the endo and exo isomers, with the endo isomer being the kinetically favored product. However, the exo isomer is often the thermodynamically more stable of the two. The distinct spatial arrangement of the protons in each isomer leads to unique chemical shifts and coupling constants in their ¹H NMR spectra, allowing for their unambiguous identification and quantification.

Synthesis of endo- and exo-5-Norbornene-2-carboxylic Acid

The synthesis of this compound is primarily achieved through the Diels-Alder reaction between cyclopentadiene and acrylic acid. To obtain isomerically enriched samples for detailed NMR analysis, separation or isomerization methods are employed.

Experimental Protocol: Diels-Alder Reaction

Materials:

-

Dicyclopentadiene

-

Acrylic acid

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked by heating it to its boiling point (170 °C) to yield monomeric cyclopentadiene. The freshly distilled cyclopentadiene (b.p. 41 °C) should be used immediately as it readily dimerizes at room temperature.

-

Diels-Alder Reaction: In a round-bottom flask equipped with a condenser and a dropping funnel, a solution of acrylic acid in toluene is prepared. The flask is cooled in an ice bath. Freshly cracked cyclopentadiene is then added dropwise to the acrylic acid solution with continuous stirring.

-

Reaction Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution to remove unreacted acrylic acid, and then with brine.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a mixture of endo- and exo-5-norbornene-2-carboxylic acid. The typical product ratio is approximately 80:20 (endo:exo).

¹H NMR Spectrum Analysis

The ¹H NMR spectra of the endo and exo isomers of this compound exhibit distinct differences, particularly in the chemical shifts of the protons on the bicyclic ring system. These differences arise from the anisotropic effects of the double bond and the carboxylic acid group.

Experimental Protocol: ¹H NMR Spectroscopy

Materials:

-

endo- and exo-5-norbornene-2-carboxylic acid samples

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: A small amount (5-10 mg) of the this compound isomer is dissolved in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of TMS is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the spectrum is acquired. Standard acquisition parameters are used, and the number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Data Presentation: ¹H NMR Spectral Data

The following table summarizes the approximate ¹H NMR chemical shifts, multiplicities, and coupling constants for the endo and exo isomers of this compound. Note that the exact values may vary slightly depending on the solvent and the concentration.

| Proton | endo-5-Norbornene-2-carboxylic acid | exo-5-Norbornene-2-carboxylic acid |

| H1 | ~3.2 ppm (m) | ~2.9 ppm (m) |

| H2 | ~3.0 ppm (m) | ~2.2 ppm (m) |

| H3n | ~1.9 ppm (dd) | ~1.9 ppm (dd) |

| H3x | ~1.3 ppm (dd) | ~1.3 ppm (dd) |

| H4 | ~2.9 ppm (m) | ~3.1 ppm (m) |

| H5 | ~6.1 ppm (dd) | ~6.1 ppm (dd) |

| H6 | ~5.9 ppm (dd) | ~6.1 ppm (dd) |

| H7a | ~1.5 ppm (d) | ~1.4 ppm (d) |

| H7s | ~1.3 ppm (d) | ~1.2 ppm (d) |

| -COOH | ~12.0 ppm (br s) | ~12.0 ppm (br s) |

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br = broad.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the synthetic pathway and the structural relationship of the isomers.

Diels-Alder Synthesis of this compound

Caption: Diels-Alder reaction pathway for the synthesis of this compound isomers.

Stereochemistry of endo and exo Isomers

Caption: Key structural differences between the endo and exo isomers.

General Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for the ¹H NMR analysis of the isomers.

Conclusion

The ¹H NMR spectroscopic analysis is an indispensable tool for the characterization of the endo and exo isomers of this compound. The distinct chemical shifts and coupling patterns observed for each isomer provide a reliable method for their differentiation and quantification. This guide has provided the necessary experimental protocols and a detailed comparison of the spectral data to aid researchers, scientists, and drug development professionals in their work with these important bicyclic compounds. The provided visualizations further serve to clarify the key concepts of their synthesis and structural analysis.

An In-depth Technical Guide to 5-Norbornene-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Norbornene-2-carboxylic acid, a versatile bicyclic compound with significant applications in polymer chemistry and pharmaceutical development. This document details experimental protocols for its synthesis and characterization and presents key data in a structured format for ease of reference.

Core Physical and Chemical Properties

This compound is a bicyclic organic compound that exists as a mixture of endo and exo stereoisomers. Its properties can vary slightly depending on the isomeric ratio. It is a low-melting solid or a colorless to light yellow liquid at room temperature.[1][2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| CAS Number | 120-74-1[2][4][5] |

| Molecular Formula | C₈H₁₀O₂[2][4][5] |

| Molecular Weight | 138.16 g/mol [2][3][4] |

| Appearance | Colorless to light yellow liquid or solid[1][3] |

| Odor | Fruity, green[1][6] |

| Physical Property | Value | Conditions |

| Melting Point | 32.5-42 °C[1][2][3][5] | |

| Boiling Point | 136-138 °C[1][4][5][7] | at 14 mmHg |

| 103-108 °C[3] | at 160 mmHg | |

| Density | 1.129 g/mL[1][2][5][7] | at 25 °C |

| Refractive Index | 1.494[1][2][5][7] | at 20 °C |

| Flash Point | >110 °C (>230 °F)[1][4] | Closed cup |

| pKa | 4.63 ± 0.20[1] | Predicted |

| Water Solubility | Not miscible / Partially soluble[1][3][8] |

Synthesis and Stereochemistry

The primary route for synthesizing this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylic acid.[9][10] This [4+2] cycloaddition reaction is known to be endo-selective, yielding predominantly the endo isomer due to secondary orbital interactions.[9][11]

The exo-isomer, which is often desired for specific applications like ring-opening metathesis polymerization (ROMP) due to its higher reactivity, can be obtained through base-promoted isomerization of the endo-rich mixture.[9][11] This process involves the formation of a carbanion at the α-position to the carbonyl group, allowing for inversion of stereochemistry.[9]

Experimental Protocols

Synthesis of endo-rich this compound via Diels-Alder Reaction

This protocol is adapted from the general understanding of the Diels-Alder reaction between cyclopentadiene and acrylic acid.[9][10]

-

Preparation of Cyclopentadiene: Cyclopentadiene is freshly prepared by cracking dicyclopentadiene.

-

Reaction Setup: In a reaction vessel, acrylic acid is dissolved in a suitable solvent like toluene.

-

Cycloaddition: The freshly prepared cyclopentadiene is added dropwise to the acrylic acid solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: The reaction is stirred for several hours and can be monitored by techniques like TLC or GC to confirm the consumption of reactants.

-

Work-up: The solvent is removed under reduced pressure. The resulting crude product is an endo-rich mixture of this compound.

-

Purification: The product can be purified by vacuum distillation or recrystallization.

Stereo-selective Synthesis of exo-rich this compound

This protocol is based on the kinetically selective hydrolysis of the corresponding methyl ester.[9][11]

-

Esterification: The endo-rich carboxylic acid is first converted to its methyl ester (methyl 5-norbornene-2-carboxylate) using methanol (B129727) and an acid catalyst like sulfuric acid.[11]

-

Isomerization and Hydrolysis:

-

The endo-rich methyl ester is dissolved in a solvent such as THF.

-

A strong base, for instance, sodium tert-butoxide (tBuONa), is added to promote rapid isomerization between the endo and exo esters.[9][11]

-

A controlled amount of water (e.g., one equivalent) is added to the mixture. The hydrolysis of the exo-ester is kinetically favored.

-

The reaction is stirred at room temperature for an extended period (e.g., 24 hours).[11]

-

-

Work-up and Purification:

-

The reaction is quenched, and the organic solvent is removed.

-

The aqueous solution is acidified with an acid like HCl to precipitate the carboxylic acid.[12]

-

The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and the solvent is evaporated to yield exo-rich this compound.[12]

-

Characterization

The structure and isomeric ratio of this compound and its derivatives are typically confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and determining the endo/exo ratio.[1][11][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the broad O-H stretch of the carboxylic acid and the C=O stretch.[14]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[15]

-

Gas Chromatography (GC): Used to assess the purity of the product.[1]

Applications in Research and Development

This compound and its derivatives are valuable building blocks in several advanced applications.

Polymer Chemistry

The norbornene moiety is a key monomer in Ring-Opening Metathesis Polymerization (ROMP) .[9] This polymerization technique allows for the synthesis of polymers with well-controlled molecular weights and low polydispersity.[16] The resulting polynorbornenes exhibit high thermal stability and optical transparency, making them suitable for advanced materials in optics and electronics.[9] The carboxylic acid functionality can be preserved or modified to tune the polymer's properties, such as water solubility.[16]

Drug Development and Delivery

The rigid bicyclic structure of norbornene serves as a useful scaffold in medicinal chemistry for the development of novel therapeutic agents, including anticancer compounds.[17] Furthermore, polymers derived from norbornene monomers are being explored as carriers for drug delivery systems.[17][18] The ability to functionalize the polymer backbone, for example, with drug molecules via pH-sensitive linkers, allows for the creation of smart drug delivery vehicles that can release their payload in specific environments, such as acidic tumor microenvironments.[18]

References

- 1. This compound | 120-74-1 [chemicalbook.com]

- 2. This compound, mixture of endo and exo, predominantly endo 98 120-74-1 [sigmaaldrich.com]

- 3. far-chemical.com [far-chemical.com]

- 4. fishersci.com [fishersci.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound, 120-74-1 [thegoodscentscompany.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound, predominantly endo isomer, 97% | Fisher Scientific [fishersci.ca]

- 9. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 10. JP4745655B2 - Process for producing this compound and its ester - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pure.skku.edu [pure.skku.edu]

- 14. Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene [art-xy.com]

- 15. spectrabase.com [spectrabase.com]

- 16. scispace.com [scispace.com]

- 17. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability of 5-Norbornene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 5-Norbornene-2-carboxylic acid, a crucial parameter for its application in pharmaceutical development and materials science. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related norbornene derivatives and standard thermal analysis methodologies to offer a robust framework for its study.

Core Concepts in Thermal Stability

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For a chemical compound like this compound, understanding its thermal behavior is paramount for determining safe storage conditions, processing parameters, and predicting its shelf-life and degradation pathways. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation: Thermal Properties

Due to the absence of specific published TGA and DSC data for this compound, the following tables present illustrative data based on the typical thermal behavior of functionalized norbornenes and other bicyclic carboxylic acids. These values should be considered as estimates and a basis for experimental design.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Illustrative Value | Description |

| Onset of Decomposition (Tonset) | ~ 180 - 220 °C | The temperature at which significant weight loss begins. |

| Temperature at 5% Weight Loss (Td5) | ~ 200 - 240 °C | A common metric for the initiation of thermal decomposition. |

| Temperature at Maximum Rate of Decomposition (Tpeak) | ~ 250 - 290 °C | The temperature at which the rate of weight loss is highest. |

| Residual Mass at 500 °C | < 5% | The percentage of the initial mass remaining at a high temperature, indicating the amount of non-volatile residue. |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Illustrative Value | Description |

| Melting Point (Tm) | 34 - 42 °C | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHf) | 120 - 150 J/g | The amount of energy required to melt the substance. |

| Decomposition Exotherm | ~ 230 - 300 °C | An exothermic peak indicating that the decomposition process releases heat. |

Experimental Protocols

The following are detailed methodologies for performing TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), the temperature at 5% weight loss (Td5), and the temperature of maximum decomposition rate (from the first derivative of the TGA curve).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with the thermal decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 0 °C.

-

Ramp the temperature from 0 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Identify any exothermic peaks in the higher temperature range, which would indicate thermal decomposition.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for thermal stability studies and a plausible signaling pathway for the thermal decomposition of this compound.

Caption: Experimental workflow for thermal stability analysis.

Caption: Plausible thermal decomposition pathway.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its handling, storage, and application. While direct experimental data remains scarce, this guide provides a comprehensive framework for its investigation through standardized TGA and DSC protocols. The illustrative data and workflow diagrams serve as a valuable resource for researchers initiating thermal stability studies on this compound, ensuring a systematic and thorough approach to characterizing its thermal properties. It is strongly recommended that experimental validation be performed to ascertain the precise thermal behavior of this compound for any specific application.

An In-depth Technical Guide to the Solubility of 5-Norbornene-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-norbornene-2-carboxylic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents known qualitative solubility information and furnishes a detailed experimental protocol for the quantitative determination of its solubility. This enables researchers to ascertain precise solubility parameters for their specific applications.

Core Compound: this compound

This compound is a bicyclic organic compound that serves as a versatile monomer and building block in polymer chemistry and organic synthesis. Its solubility is a critical parameter for reaction kinetics, purification processes, and the formulation of materials.

Qualitative Solubility Data

This compound is generally characterized as being sparingly soluble in water but exhibits good solubility in a range of common organic solvents. The available qualitative data is summarized below.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Acetone | Soluble |

| Toluene | High Solubility[1] |

| Ethyl Acetate | High Solubility[1] |

| Diethyl Ether | High Solubility[1] |

| Dichloromethane | Soluble |

| Water | Sparingly soluble / Not miscible[2][3] |

Experimental Protocol for Quantitative Solubility Determination

The following is a standard laboratory procedure for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This method is reliable and can be adapted to various laboratory settings.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The solution should have undissolved solid remaining at the bottom.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the acid.

-

Once the solvent is completely removed, place the flask or vial in a desiccator to cool to room temperature.

-

Weigh the flask or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing work.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the Preparation of a Saturated Solution.

Caption: Workflow for Sample Analysis and Solubility Calculation.

Logical Relationship in Solubility Testing

The decision-making process for characterizing the solubility of a carboxylic acid can be visualized as follows.

Caption: Logical Flow for Solubility Characterization.

References

The Diels-Alder Synthesis of Norbornene Derivatives: A Technical Guide for Researchers

December 22, 2025

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of cyclic and bicyclic systems. Among the vast array of structures accessible through this [4+2] cycloaddition, norbornene and its derivatives hold a prominent place due to their unique strained bicyclic framework and versatile reactivity. This technical guide provides an in-depth exploration of the mechanism governing the Diels-Alder synthesis of norbornene derivatives, intended for researchers, scientists, and professionals in drug development. The guide covers the core mechanistic principles, stereoselectivity, experimental protocols, and the influence of various reaction parameters. Furthermore, it delves into the applications of norbornene derivatives, particularly in the realm of medicinal chemistry, and provides visual representations of reaction mechanisms, experimental workflows, and logical pathways to facilitate a comprehensive understanding.

Core Mechanism of the Diels-Alder Reaction

The Diels-Alder reaction involves the concerted cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. In the synthesis of norbornene derivatives, the archetypal diene is cyclopentadiene (B3395910), which reacts with a variety of dienophiles. The reaction is thermally allowed and proceeds through a cyclic transition state, involving the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] The rate and efficiency of the reaction are significantly influenced by the electronic nature of the reactants; electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction by lowering the HOMO-LUMO energy gap.

A critical aspect of the Diels-Alder synthesis of norbornene derivatives is its stereoselectivity, specifically the preference for the endo or exo product. The endo product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state, is often the kinetically favored product, even though it is typically the thermodynamically less stable isomer due to steric hindrance.[2] This preference, known as the Alder-Endo rule, is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing double bond in the diene within the transition state.[2][3] However, at higher temperatures, the reversible nature of the Diels-Alder reaction can lead to the formation of the more stable exo product through thermodynamic control.[4][5]

Experimental Protocols

The synthesis of norbornene derivatives via the Diels-Alder reaction is a widely practiced transformation in organic chemistry. Below are detailed methodologies for key experiments.

Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride (B1165640)

This reaction between cyclopentadiene and maleic anhydride is a classic example of a Diels-Alder reaction and is known to almost exclusively produce the endo isomer under kinetic control.[4]

Materials:

-

Maleic anhydride (6.0 g)

-

Ethyl acetate (B1210297) (20 mL)

-

Ligroin (60-90 °C boiling range, 20 mL)

-

Cyclopentadiene (6 mL, freshly prepared by cracking dicyclopentadiene)

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 6.0 g of maleic anhydride in 20 mL of ethyl acetate. Gentle heating on a hot plate may be required to achieve complete dissolution.[6]

-

To the solution, add 20 mL of ligroin and then cool the mixture thoroughly in an ice-water bath. Some maleic anhydride may crystallize out of the solution.[6]

-

Add 6 mL of freshly distilled cyclopentadiene to the cold solution of maleic anhydride.[6]

-

Swirl the flask in the ice bath for several minutes. An exothermic reaction will occur, and a white solid product will precipitate.[6]

-

Once the initial exothermic reaction has subsided, heat the mixture on a hot plate until all the solid dissolves.

-

Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[6]

-

The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, can be further purified by recrystallization.

Note on Cyclopentadiene Preparation: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (B1670491) via a Diels-Alder reaction. To obtain the monomeric cyclopentadiene required for the synthesis, dicyclopentadiene must be "cracked" by heating it to its boiling point (around 170 °C), which initiates a retro-Diels-Alder reaction. The lower-boiling cyclopentadiene (b.p. 41 °C) is then collected by fractional distillation and should be kept cold and used promptly.[7]

Lewis Acid Catalyzed Synthesis of Methyl 5-Norbornene-2-carboxylate

Lewis acids can significantly accelerate the Diels-Alder reaction and enhance its stereoselectivity.[2][8][9]

Materials:

-

Crotonyl sultam

-

Titanium tetrachloride (TiCl4)

-

Anhydrous dichloromethane

-

Freshly distilled cyclopentadiene

Procedure:

-

In a flask equipped for reaction under an inert atmosphere (e.g., argon), at -78 °C, introduce crotonyl sultam, titanium tetrachloride (a Lewis acid), and anhydrous dichloromethane. The inert atmosphere is crucial to prevent the reaction of the Lewis acid with atmospheric moisture.[10]

-

After stirring for 15 minutes, add freshly distilled cyclopentadiene to the reaction mixture over a period of 20 minutes using a cannula.[10]

-

The reaction mixture is then stirred for an extended period (e.g., 2-18 hours) to ensure completion.[10]

-

The reaction is quenched, and the product is isolated and purified using standard organic chemistry techniques such as extraction and chromatography. This Lewis acid-catalyzed process predominantly yields the endo product.[10]

Data Presentation: Quantitative Analysis of Reaction Parameters

The stereochemical outcome of the Diels-Alder synthesis of norbornene derivatives is highly dependent on the reaction conditions. The following tables summarize quantitative data on the influence of temperature, solvents, and catalysts on the endo/exo selectivity.

Table 1: Effect of Temperature on the exo/endo Ratio in the Synthesis of 5-Norbornene-2,3-dicarboxylic Anhydride

| Temperature (°C) | exo/endo Ratio | Reference |

| 200 | 0.12:1 | [5] |

| 230 | up to 1.8:1 | [5] |

| 260 | 1.19:1 | [5] |

As the temperature increases, the thermodynamically more stable exo-isomer is favored.

Table 2: Synthesis of 5-Methyl Alcohol Norbornene and 5-Methyl Bromide Norbornene

| Norbornene Derivative | endo:exo Ratio | Reference |

| 5-Methyl alcohol norbornene | 82:18 | [11] |

| 5-Methyl bromide norbornene | 86:14 | [11] |

Table 3: Base-Promoted Isomerization and Hydrolysis of Methyl 5-Norbornene-2-carboxylate (Initial endo/exo = 80/20)

| Base | Solvent | Temperature (°C) | Time (h) | Final Product | Final endo/exo Ratio | Reference |

| CH3ONa | Methanol | 60 | 24 | NBCA | 38:62 | [12] |

| tBuONa | THF | 25 | 17 | NBCA | 18:82 | [12] |

Stronger bases can promote the isomerization to the thermodynamically favored exo isomer, and subsequent kinetically selective hydrolysis can further enrich the exo product.[4][12][13]

Mandatory Visualizations

Reaction Mechanism and Stereoselectivity

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between cyclopentadiene and maleic anhydride, highlighting the transition states leading to the endo and exo products.

Experimental Workflow: Synthesis and Purification

This diagram outlines a typical experimental workflow for the synthesis, isolation, and purification of a norbornene derivative.

References

- 1. Problem with Reaction Path Diagram [groups.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 4. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 5. www2.latech.edu [www2.latech.edu]

- 6. chem.latech.edu [chem.latech.edu]

- 7. studylib.net [studylib.net]

- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Stereochemistry of 5-Norbornene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of 5-norbornene-2-carboxylic acid, a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and advanced polymers. The stereochemical purity of this compound is often paramount for its application, necessitating a thorough understanding of its isomeric forms and the methods to control them.

Introduction to the Stereoisomers: Endo and Exo

This compound exists as two primary stereoisomers: endo and exo. These isomers are diastereomers, arising from the orientation of the carboxylic acid group relative to the bicyclic norbornene framework.

-

Endo Isomer: The carboxylic acid group is oriented on the same side of the bicyclic system as the carbon-carbon double bond. This isomer is the kinetic product of the Diels-Alder synthesis.

-

Exo Isomer: The carboxylic acid group is oriented on the opposite side of the bicyclic system from the carbon-carbon double bond. This isomer is the thermodynamically more stable of the two.

The stereochemistry of these isomers significantly influences their physical, chemical, and biological properties, making their selective synthesis and characterization critical.

Synthesis via Diels-Alder Reaction

The primary route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (B3395910) and acrylic acid. This reaction is highly stereoselective, predominantly yielding the endo isomer.[1][2] This selectivity is attributed to secondary orbital interactions between the developing π-system of the dienophile (acrylic acid) and the π-system of the diene (cyclopentadiene) in the transition state.

Isomerization to the Exo Form

While the endo isomer is the kinetic product, the exo isomer is thermodynamically more stable due to reduced steric hindrance. The endo isomer can be converted to the exo isomer through a base-catalyzed isomerization process.[1][3] This is typically achieved by treating the endo-rich mixture with a strong base, such as an alkoxide, which facilitates the formation of an enolate intermediate, allowing for epimerization at the carbon bearing the carboxylate group.

Spectroscopic Characterization: ¹H-NMR Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the most powerful tool for distinguishing between the endo and exo isomers of this compound. The spatial arrangement of the carboxylic acid group leads to distinct chemical shifts and coupling constants for the protons in the bicyclic system.

Key Diagnostic Signals:

-

H2 Proton: The proton on the same carbon as the carboxylic acid group (C2) is a key diagnostic signal. In the endo isomer, this proton is in closer proximity to the π-system of the double bond, leading to a different chemical shift compared to the exo isomer.

-

Olefinic Protons (H5 and H6): The chemical shifts of the vinyl protons can also differ slightly between the two isomers.

-

Bridgehead Protons (H1 and H4): These protons often show characteristic splitting patterns and chemical shifts that can aid in isomer identification.

| Proton | endo-5-Norbornene-2-carboxylic acid (Approx. δ, ppm) | exo-5-Norbornene-2-carboxylic acid (Approx. δ, ppm) |

| H1 | ~3.2 | ~2.9 |

| H2 | ~2.9 | ~2.2 |

| H3 (endo) | ~1.9 | ~1.5 |

| H3 (exo) | ~1.3 | ~1.9 |

| H4 | ~3.0 | ~2.8 |

| H5, H6 | ~6.1 | ~6.1 |

| H7a, H7b | ~1.5, ~1.3 | ~1.4, ~1.2 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Synthesis of endo-5-Norbornene-2-carboxylic acid (Diels-Alder Reaction)

This protocol is a general guideline for the synthesis of the predominantly endo isomer.

Materials:

-

Acrylic acid

-

Toluene (or other suitable solvent)

-

Hydroquinone (B1673460) (inhibitor)

Procedure:

-

Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41 °C) in a cooled receiver. This should be done immediately before use as cyclopentadiene readily dimerizes at room temperature.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve acrylic acid in a suitable solvent like toluene. A small amount of hydroquinone can be added to inhibit polymerization of the acrylic acid.

-

Addition of Cyclopentadiene: Slowly add the freshly prepared cyclopentadiene to the acrylic acid solution at room temperature with stirring. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure complete reaction.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The resulting crude product, which is a mixture of endo and exo isomers (predominantly endo), can be purified by crystallization or chromatography.

Isomerization of endo- to exo-5-Norbornene-2-carboxylic acid

This protocol outlines a general procedure for the base-catalyzed isomerization.

Materials:

-

endo-rich this compound

-

Sodium methoxide (B1231860) or other strong base

-

Methanol (B129727) or other suitable solvent

-

Hydrochloric acid (for neutralization)

-

Diethyl ether or other extraction solvent

Procedure:

-

Reaction Setup: Dissolve the endo-rich this compound in a suitable solvent such as methanol in a round-bottom flask.

-

Base Addition: Add a solution of a strong base, such as sodium methoxide in methanol, to the flask.

-

Isomerization: The reaction mixture is typically refluxed for several hours to allow the isomerization to reach equilibrium, which favors the exo isomer.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with an acid (e.g., dilute HCl). The product is then extracted with an organic solvent like diethyl ether.

-

Isolation: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the exo-rich product. Further purification can be achieved by crystallization.

Applications in Drug Development and Materials Science

The stereoisomers of this compound and its derivatives are valuable intermediates in various fields:

-

Pharmaceuticals: The rigid bicyclic scaffold of norbornene is a common motif in medicinal chemistry, and the stereochemistry of substituents is often critical for biological activity.

-

Polymer Chemistry: Norbornene-based monomers are used in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with unique thermal and mechanical properties. The reactivity of the monomer can be dependent on its stereochemistry.[1]

Conclusion

A thorough understanding of the stereochemistry of this compound is essential for its effective use in research and development. The Diels-Alder reaction provides a reliable route to the endo isomer, which can be subsequently isomerized to the thermodynamically more stable exo form. ¹H-NMR spectroscopy serves as an indispensable tool for the unambiguous characterization of these isomers, enabling precise control over the stereochemical outcome of synthetic transformations. This guide provides a foundational understanding for scientists and researchers working with this versatile chemical building block.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 3. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

An In-depth Technical Guide to the Chemical Properties of 5-Norbornene-2-carboxylic Acid (CAS 120-74-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Norbornene-2-carboxylic acid (CAS 120-74-1), a versatile bicyclic organic compound. Primarily utilized as a monomer and intermediate in organic and polymer synthesis, its unique strained ring structure imparts notable reactivity.[1] This document collates essential quantitative data, details relevant experimental methodologies, and presents a visual representation of a typical synthetic workflow.

Chemical and Physical Properties

This compound is a bicyclic organic compound.[1] It is typically available as a mixture of endo and exo isomers, predominantly the endo form.[2] Depending on the temperature and purity, it can appear as a colorless to pale yellow liquid or a solid.[1][2] The presence of a carboxylic acid functional group allows for hydrogen bonding, which influences its solubility in polar solvents.[1]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 120-74-1 | [3][4][5][6] |

| Molecular Formula | C₈H₁₀O₂ | [2][3][6] |

| Molecular Weight | 138.16 g/mol | [3][6] |

| Appearance | Colorless to light yellow liquid or solid | [2][3] |

| Odor | Fruity, green | [7] |

| Melting Point | 32.5-35 °C | [3][4][7] |

| Boiling Point | 136-138 °C at 14 mmHg | [3][4][5][7] |

| Density | 1.129 g/mL at 25 °C | [3][4][7] |

| Refractive Index (n20/D) | 1.494 | [3][4][7] |

| pKa | 4.63 ± 0.20 (Predicted) | [3][7] |

| Water Solubility | Partially soluble/Not miscible | [7] |

| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for ensuring data accuracy and reproducibility. Below are methodologies for key experiments.

Synthesis of this compound

A common method for the synthesis of this compound is through a Diels-Alder reaction between cyclopentadiene (B3395910) and acrylic acid. A detailed procedure for a related synthesis of methyl 5-norbornene-2-carboxylate, followed by hydrolysis to the carboxylic acid, is described below.

Materials:

-

Anhydrous aluminum chloride

-

Methyl acrylate (B77674)

-

Cyclopentadiene (freshly cracked)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Suspend anhydrous aluminum chloride in toluene.

-

Add methyl acrylate to the suspension and stir until the aluminum chloride is completely dissolved.

-

Add a solution of freshly cracked cyclopentadiene in toluene to the reaction mixture over a period of 45 minutes.

-

Stir the reaction mixture at room temperature for 90 minutes.

-

Pour the reaction mixture into water.

-

Separate the toluene layer, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the resulting methyl 5-norbornene-2-carboxylate by vacuum distillation.

-

To obtain this compound, mix the methyl ester with a 10% NaOH solution and heat at 60 °C until the ester layer disappears.

-

Cool the solution, wash with ether, and then acidify with 1 M HCl with stirring at 60-70 °C.

-

Separate the acid layer, dissolve it in ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate in a vacuum to yield this compound.

-

The structure can be confirmed using ¹H and ¹³C NMR.

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of this compound.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

A suitable capillary column (e.g., polar polyethylene (B3416737) glycol phases like Carbowax 20M for free carboxylic acids, or nonpolar phases for derivatized acids).

General Procedure for Free Carboxylic Acid Analysis:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727), dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. A split injection is often used to prevent column overload.

-

GC Conditions:

-

Inlet Temperature: Typically set above the boiling point of the analyte and solvent (e.g., 250 °C).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature hold followed by a temperature ramp to elute the compound. For example, hold at 60 °C for 10 minutes, then ramp at 5 °C/min to 150 °C and hold for 10 minutes.

-

Detector Temperature: FID set at a high temperature (e.g., 300 °C) to ensure complete combustion of the eluting compounds.

-

-